molecular formula C30H47N3O9S B162672 11-trans-Leukotriene C4 CAS No. 74841-69-3

11-trans-Leukotriene C4

Cat. No. B162672
CAS RN: 74841-69-3
M. Wt: 625.8 g/mol
InChI Key: GWNVDXQDILPJIG-CCHJCNDSSA-N
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Description

11-trans-Leukotriene C4 is a C-11 double bond isomer of LTC4 . It undergoes slow temperature-dependent isomerization to 11-trans LTC4 during storage . It has been produced in smaller amounts than LTC4 in human ionophore-stimulated HMC-1 cells and equine eosinophils, but not in RBL-1 cells and human neutrophils .


Synthesis Analysis

Leukotriene C4 Synthase catalyzes the conjugation of the unstable epoxide intermediate LTA4 with GSH to form LTC4 . LTC4 undergoes slow temperature-dependent isomerization to 11-trans LTC4 during storage .


Molecular Structure Analysis

The molecular structure analysis of 11-trans-Leukotriene C4 can be found in the paper titled "Structural analysis of leukotriene C4 isomers using collisional activation and 157 nm photodissociation" .


Chemical Reactions Analysis

LTC4 undergoes slow temperature-dependent isomerization to 11-trans LTC4 during storage . This reaction is produced in smaller amounts relative to LTC4 in ionophore-stimulated HMC-1 cells and equine eosinophils .


Physical And Chemical Properties Analysis

11-trans-Leukotriene C4 is a C-11 double bond isomer of LTC4 . It has a molecular weight of 625.8 g/mol .

Scientific Research Applications

Metabolism and Biological Activity

  • Leukotriene A4 Conversion : Leukotriene A4 is converted into leukotriene C4 and 11-trans-leukotriene C4, demonstrating the role of these leukotrienes in cellular metabolic pathways (Rådmark, Malmsten, & Samuelsson, 1980).
  • Enzymatic Transformation : Porcine kidney enzymes transform leukotriene D4 into metabolites including 11-trans-leukotriene E4, highlighting their metabolic significance (Bernström & Hammarström, 1981).

Immunological Implications

  • Radioimmunoassay Applications : Antibodies produced for leukotriene D4 exhibit affinity for leukotrienes C4, D4, E4, and their 11-trans stereoisomers, suggesting their immunological relevance (Levine et al., 1981).

Excretion and Metabolism

  • Fecal Excretion Study : Research indicates significant fecal excretion of N-acetylleukotriene E4 and its 11-trans isomer in rats, shedding light on excretory pathways (Orning et al., 1986).

Biosynthesis Inhibition

  • Inhibition Studies : Experiments demonstrate that inhibitors can impact the biosynthesis of leukotriene C4 and its variants, including 11-trans isomers (Orning & Hammarström, 1980).

Synthesis and Characterization

  • Synthetic Applications : Studies on the total synthesis of 11-trans-leukotriene C and its role in slow reacting substances contribute to the understanding of its synthetic and functional characteristics (Corey et al., 1980).

Safety And Hazards

The safety and hazards of 11-trans-Leukotriene C4 can be found in the Safety Data Sheet (SDS) provided by the supplier . It is classified as a Dangerous Good for transport and may be subject to additional shipping charges .

Future Directions

MGST2-generated LTC4 is a major mediator of ER stress- and chemotherapy-triggered oxidative stress and oxidative DNA damage . LTC4 inhibitors, commonly used for asthma, could find broad clinical use in major human pathologies associated with ER stress-activated NOX4 .

properties

IUPAC Name

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9+,12-11+,16-13+/t22-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNVDXQDILPJIG-CCHJCNDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313816
Record name 11-trans-Leukotriene C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11-trans-Leukotriene C4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005095
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

11-trans-Leukotriene C4

CAS RN

74841-69-3
Record name 11-trans-Leukotriene C4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74841-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-trans-Leukotriene C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-trans-Leukotriene C4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005095
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
O Rådmark, C Malmsten, B Samuelsson - Biochemical and Biophysical …, 1980 - Elsevier
An unstable epoxide, leukotriene A 4 (5(S)- trans -5,6-oxido-7,9- trans -11,14- cis -eicosatetraenoic acid), was earlier proposed to be an intermediate in the conversion of arachidonic …
Number of citations: 95 www.sciencedirect.com
K Bernström, S Hammarström - Journal of Biological Chemistry, 1981 - Elsevier
… 11-trans-Leukotriene C4 was converted by y-glutamyl transpeptidase and the porcine kidney enzyme to a product eluting after 11-trans-leukotriene D4. This product also appeared after …
Number of citations: 167 www.sciencedirect.com
L Orning, E Norin, B Gustafsson… - Journal of Biological …, 1986 - ASBMB
… A similar spectral difference has been reported for 11-trans-leukotriene C4 compared to leukotriene C4 (16). The elution time of cornpound IX on RP-HPLC was about 1.1 times that of …
Number of citations: 72 www.jbc.org
JÅ Lindgren, S Hammerström, EJ Goetzl - FEBS letters, 1983 - Wiley Online Library
… The antiplasma cross-reacted < 1% with leukotrienes Dd, E4 and F4, while high relative cross-reaction (86-100%) was obtained with leukotrienes C3, C5 and 11-trans leukotriene C4. In …
Number of citations: 58 febs.onlinelibrary.wiley.com
S Hammarström - Journal of Biological Chemistry, 1981 - Elsevier
… I was the same as the relative elution time of 11-trans leukotriene C4 compared to leukotriene C4 (1.1, Fig. 1). Based on this, compound I1 was tentatively identified as the 11-trans …
Number of citations: 101 www.sciencedirect.com
CL Malmsten - The American journal of medicine, 1986 - Elsevier
… The stereoisomeric 11 -trans-leukotriene C4 is also a naturally occurring slow-reacting substance [67]. Leukotrienes and Slow Reacting Substances. Removal of the glutamyl residue …
Number of citations: 90 www.sciencedirect.com
S HAMMARSTROM, L ORNING - … , Leukotrienes, and Lipoxins …, 2012 - books.google.com
… Its elution time on RPHPLC was 1.1 times that of compound VIII, which is similar to the relative elution time of 11-trans-leukotriene C4 compared to leukotriene C4 (Clark et al., 1980). …
Number of citations: 0 books.google.com
L Orning, E Norin, B GustafssonS, S Hammarstrom - in vivo - academia.edu
… A similar spectral difference has been reported for 11-trans-leukotriene C4 compared to leukotriene C4 (16). The elution time of cornpound IX on RP-HPLC was about 1.1 times that of …
Number of citations: 0 www.academia.edu
S Hammarström - Annual review of biochemistry, 1983 - annualreviews.org
… After hydrolysis of the ester group, the epoxide was enzymatically converted to a mixture ofleukotriene C4 and 11trans leukotriene C4 by murine mastocytoma cells (27) and to …
Number of citations: 540 www.annualreviews.org
S Yang, Y Lv, C Wu, B Liu, Z Shu… - Cancer Management and …, 2020 - Taylor & Francis
… , dihydrobiopterin, cytidine triphosphate, and 11-trans-leukotriene C4. Among them, the unique … Only three metabolites (glutathione, paraxanthine, and 11-trans-leukotriene C4) were …
Number of citations: 6 www.tandfonline.com

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